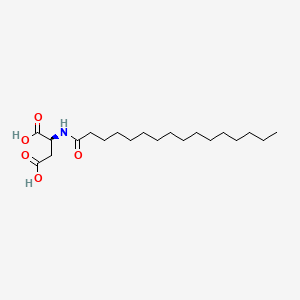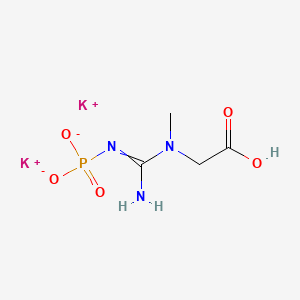
Destruxin A
Vue d'ensemble
Description
La destruxine A est une mycotoxine insecticide cyclo-hexadepsipeptidique isolée des champignons entomopathogènes, Metarhizium spp. Elle est connue pour son activité insecticide élevée contre diverses espèces d'insectes, ce qui en fait un composé précieux dans la gestion des ravageurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La destruxine A peut être synthétisée en utilisant la macrolactonisation de Shiina comme réaction clé. La synthèse implique la synthèse combinatoire de précurseurs de cyclisation en utilisant la synthèse peptidique en phase solide et la macrolactonisation en solution . Le dipeptide hydroxyacide-proline avec un groupement diol protégé par un acétonide est synthétisé de manière asymétrique, et le diol protégé est converti en époxyde après macrocyclisation .
Méthodes de production industrielle : La production industrielle de la destruxine A implique généralement la fermentation de Metarhizium anisopliae dans des conditions contrôlées. La mycotoxine est ensuite extraite et purifiée en utilisant diverses techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : La destruxine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour interagir avec plusieurs protéines et composants cellulaires, conduisant à des effets biologiques divers .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de la destruxine A comprennent le PyBroP, la N,N-diisopropyléthylamine (DIEA) et les acylprolines . Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité de la structure cyclo-hexadepsipeptidique .
Principaux produits formés : Les principaux produits formés à partir des réactions de la destruxine A comprennent divers analogues et dérivés, tels que la destruxine B, C, D, E et leurs analogues respectifs .
4. Applications de la recherche scientifique
La destruxine A possède un large éventail d'applications de recherche scientifique :
Biologie : La destruxine A est étudiée pour ses propriétés insecticides et ses effets sur la physiologie et la réponse immunitaire des insectes
Médecine : La recherche a montré que la destruxine A a des activités antitumorales et immunosuppressives potentielles.
Industrie : Elle est utilisée dans le développement de biopesticides et comme outil de gestion des ravageurs en agriculture.
5. Mécanisme d'action
La destruxine A exerce ses effets en se liant à plusieurs protéines et en perturbant divers processus cellulaires. Elle cible les composants du cytosquelette, les voies de transcription et de traduction des protéines et la motilité cellulaire . Le composé affecte également l'homéostasie ionique et la fonction immunitaire chez les insectes, conduisant à la mort cellulaire .
Applications De Recherche Scientifique
Destruxin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying cyclo-hexadepsipeptidic structures and their reactivity.
Biology: this compound is studied for its insecticidal properties and its effects on insect physiology and immune response
Medicine: Research has shown that this compound has potential antitumor and immunosuppressive activities.
Industry: It is used in the development of biopesticides and as a tool for pest management in agriculture.
Mécanisme D'action
Destruxin A is part of a family of destruxins, which includes destruxin B, C, D, E, and their analogs . These compounds share a similar cyclo-hexadepsipeptidic structure but differ in their specific amino acid residues and biological activities. This compound is unique in its high insecticidal activity and its ability to target multiple cellular processes .
Comparaison Avec Des Composés Similaires
La destruxine A fait partie d'une famille de destruxines, qui comprend la destruxine B, C, D, E et leurs analogues . Ces composés partagent une structure cyclo-hexadepsipeptidique similaire mais diffèrent dans leurs résidus d'acides aminés spécifiques et leurs activités biologiques. La destruxine A est unique en raison de son activité insecticide élevée et de sa capacité à cibler plusieurs processus cellulaires .
Composés similaires :
- Destruxine B
- Destruxine C
- Destruxine D
- Destruxine E
- Trichodestruxine A, B, C, D
La destruxine A se distingue par son activité insecticide puissante et son large éventail d'effets biologiques, ce qui en fait un composé précieux pour la recherche scientifique et les applications industrielles.
Propriétés
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H47N5O7/c1-9-12-21-27(38)34-16-11-13-20(34)26(37)31-23(18(5)10-2)28(39)33(8)24(17(3)4)29(40)32(7)19(6)25(36)30-15-14-22(35)41-21/h9,17-21,23-24H,1,10-16H2,2-8H3,(H,30,36)(H,31,37)/t18-,19-,20-,21+,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYSEKITPHTMJT-OCCJOITDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC=C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC=C)C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H47N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-70-0 | |
| Record name | Destruxin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006686700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Destruxin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESTRUXIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/255H1K2LFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-5,6-dimethoxy-3-[(E,2S)-2-methylhex-4-enoyl]-1H-pyridin-4-one](/img/structure/B8054935.png)




![2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-3H-purin-6-one](/img/structure/B8054964.png)

![sodium;(4R)-N-(2-sulfoethyl)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanimidate](/img/structure/B8054971.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-[(E)-(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8054985.png)



![3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-4-one](/img/structure/B8055006.png)
